
3-Cyclobutylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutylmorpholine hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO It is a derivative of morpholine, where the morpholine ring is substituted with a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutylmorpholine hydrochloride typically involves the reaction of cyclobutyl formaldehyde with morpholine. The process can be summarized as follows:
- The mixture is then subjected to a series of reactions, including cyanide addition and hydrolysis , to form the desired product .
Cyclobutyl formaldehyde: is reacted with and in the presence of a solvent such as methanol or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch processing: in large reactors.
Purification: steps such as distillation and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced under specific conditions to yield different derivatives.
Substitution: Undergoes nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride.
Nucleophiles: for substitution reactions, including halides and amines.
Major Products:
Oxidation products: include oxides and hydroxyl derivatives.
Reduction products: are typically simpler amines.
Substitution products: vary depending on the nucleophile used.
Scientific Research Applications
3-Cyclobutylmorpholine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclobutylmorpholine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 3-Cyclobutylmorpholine
- Morpholine derivatives such as 4-methylmorpholine and 4-phenylmorpholine.
Comparison:
- Uniqueness: The cyclobutyl group in 3-cyclobutylmorpholine hydrochloride provides unique steric and electronic properties, differentiating it from other morpholine derivatives.
- Applications: While similar compounds may share some applications, this compound’s specific structure allows for unique interactions and potential uses .
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Further research and development could unlock even more applications for this versatile compound.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
3-cyclobutylmorpholine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(3-1)8-6-10-5-4-9-8;/h7-9H,1-6H2;1H |
InChI Key |
YHJGXENKOAGJES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2COCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


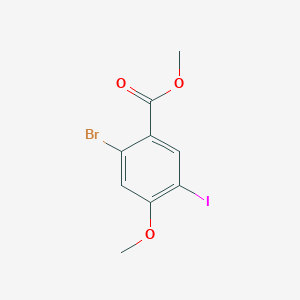
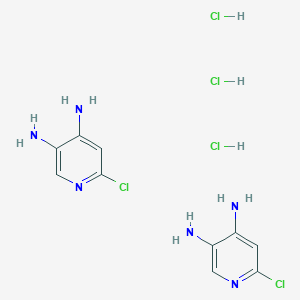
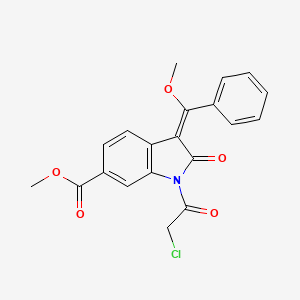
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)
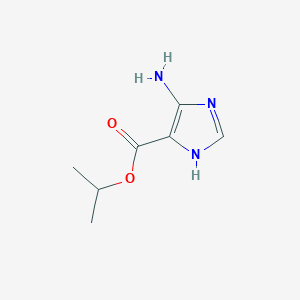

![2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12337171.png)
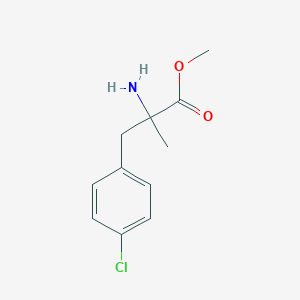
![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
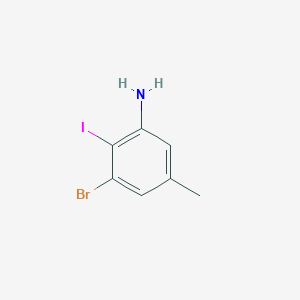
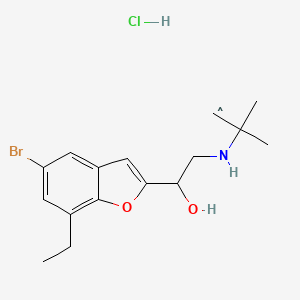
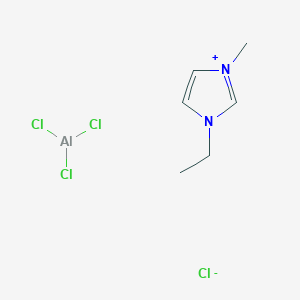

![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
